molecular formula C10H8N2O3 B1594357 Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate CAS No. 37384-61-5

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1594357
CAS No.: 37384-61-5
M. Wt: 204.18 g/mol
InChI Key: GBLKMWNAOLRGES-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (CAS: 37384-61-5 or 259150-97-5) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 5 and a methyl ester at position 2. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups . This compound’s phenyl group enhances aromatic interactions in biological systems, while the methyl ester improves solubility and metabolic stability. It is frequently utilized as a building block in drug discovery, particularly in the synthesis of protease inhibitors and antimicrobial agents .

Preparation Methods

General Synthetic Approaches to 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazole derivatives, including methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, is commonly achieved through:

Among these, the amidoxime-based heterocyclization is the most prevalent method due to its relative simplicity and broad substrate scope. However, challenges such as moderate yields, purification difficulties, and harsh reaction conditions have been noted in earlier protocols.

Amidoxime and Carboxylic Acid Derivative Cyclization

Classical Method (Tiemann and Krüger Approach)

  • Reactants : Amidoximes and acyl chlorides
  • Outcome : Formation of 1,2,4-oxadiazoles with two possible products
  • Catalysts : Tetrabutylammonium fluoride (TBAF) or pyridine improve yields
  • Limitations : Harsh conditions, side reactions, and purification issues

Improved Amidoxime Ester Method

  • Reactants : Amidoximes with methyl or ethyl esters of carboxylic acids, or activated carboxylic acids using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P
  • Reaction Conditions : Typically room temperature to moderate heating
  • Yields : Moderate to good yields with improved purification profiles
  • Advantages : Milder conditions and better control over product formation

One-Pot Synthesis from Nitriles and Carboxylic Acids

A more recent and efficient approach involves a one-pot synthesis starting from nitriles and carboxylic acids, which proceeds via in situ formation of amidoximes followed by acylation and cyclodehydration steps.

Reaction Sequence

  • Amidoxime Formation : Nitrile reacts with hydroxylamine hydrochloride in ethanol with triethylamine as base at room temperature or mild heating.
  • Acylation : Amidoxime is acylated with carboxylic acid using coupling reagents such as EDC and HOAt at room temperature.
  • Cyclodehydration : The O-acylamidoxime undergoes cyclodehydration at elevated temperatures (100–120 °C) in DMF with triethylamine to form the 1,2,4-oxadiazole ring.

Advantages

  • Compatible with parallel and combinatorial chemistry setups
  • Uses stable and inexpensive reagents (nitriles instead of amidoximes)
  • High success rate (~82%) and moderate isolated yields
  • Broad substrate scope including phenyl-substituted derivatives
  • Amenable to one-pot procedures with simplified workup

Specific Preparation of this compound

This compound is often synthesized via the following route:

Starting Material Preparation

Hydrolysis to Acid

  • The ethyl ester is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide monohydrate in a solvent mixture of tetrahydrofuran, methanol, and water at room temperature for 3 hours.
  • The reaction mixture is acidified and extracted to isolate 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid with yields around 83%.

Methyl Ester Formation

  • The methyl ester (this compound) can be synthesized by esterification of the acid using standard methods such as Fischer esterification or via direct cyclization with methyl esters of carboxylic acids.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Amidoxime + Acyl Chloride Amidoximes, Acyl Chlorides TBAF, Pyridine Room temp to reflux Moderate Two products formed; purification issues
Amidoxime + Activated Esters Amidoximes, Methyl/Ethyl Esters EDC, DCC, CDI, TBTU, T3P Mild heating Moderate Improved yields; milder conditions
One-pot Nitrile + Carboxylic Acid Nitriles, Carboxylic Acids NH2OH·HCl, TEA, EDC, HOAt Room temp to 120 °C (stepwise) Moderate High success rate; parallel synthesis compatible
Hydrolysis of Ethyl Ester Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate LiOH·H2O THF/MeOH/H2O, RT, 3 h 83 Efficient conversion to acid

Research Findings and Optimization Notes

  • The amidoxime-based methods, while classical, suffer from moderate yields and purification difficulties, often requiring catalysts like TBAF or pyridine to improve outcomes.
  • The one-pot nitrile method is preferred for library synthesis due to reagent stability, cost-effectiveness, and scalability. Triethylamine is favored as a mild base for amidoxime formation and cyclodehydration steps.
  • Coupling reagents such as EDC and HOAt have been identified as optimal for acylation due to their efficiency and water solubility, facilitating easier workup and minimizing side reactions.
  • Elevated temperatures (100–120 °C) are critical for the cyclodehydration step to complete the formation of the oxadiazole ring.
  • Hydrolysis of ethyl esters to acids using lithium hydroxide in mixed solvents is a reliable step for preparing carboxylic acid intermediates with good yields and purity.

Chemical Reactions Analysis

(a) Hydrochloric Acid/Sodium Nitrite-Mediated Cyclization

A direct synthesis route involves methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate treated with hydrochloric acid and sodium nitrite at room temperature for 1 hour, yielding the target compound in 78% yield . This method avoids high-temperature conditions, making it energy-efficient and scalable.

Starting MaterialReagents/ConditionsYieldReference
Methyl (Z)-2-benzoylamino-3-dimethylaminopropenoateHCl, NaNO₂, 1 h, RT78%

(b) Base-Catalyzed Cyclocondensation

Alternative methods utilize strong bases like KOH or NaOH in polar aprotic solvents (e.g., DMSO) to promote cyclization of O-acylamidoximes at room temperature . For example:

  • KOH/DMSO System : Cyclocondensation of O-benzoylbenzamidoxime in DMSO with catalytic KOH (0.1 eq) produces 3,5-diphenyl-1,2,4-oxadiazole derivatives in ≥71% yield within 10 minutes .

  • NaOH/DMSO System : Effective for synthesizing nitro-functionalized oxadiazoles, achieving yields of ~80% in 4 hours .

Key Observations

  • Electron-deficient acyl chlorides (e.g., nitro-substituted) require milder base conditions to avoid side reactions.

  • Terminal alkenes in substrates may undergo polymerization under strong basic conditions, reducing yields .

Functional Group Reactivity

The compound’s reactivity is governed by its ester and oxadiazole moieties:

(a) Ester Hydrolysis

The methyl ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:
R COOCH3+H2OH+/OHR COOH+CH3OH\text{R COOCH}_3+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{R COOH}+\text{CH}_3\text{OH}

This reaction is critical for generating bioactive derivatives, as seen in antitumor agent development .

(b) Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring exhibits stability under basic conditions but can undergo electrophilic substitution or ring-opening reactions under specific conditions:

  • Nucleophilic Attack : The N-O bond in the oxadiazole ring is susceptible to nucleophiles (e.g., amines), leading to ring cleavage.

  • Electrophilic Substitution : Electron-rich aromatic substituents on the phenyl group can direct electrophiles (e.g., nitration, halogenation) to para or meta positions .

(a) Anticancer Agents

Derivatives with substituted phenyl groups (e.g., nitro, chloro) show enhanced cytotoxicity. For instance:

  • Gold(I) Complexes : 1,2,4-Oxadiazole-containing ligands form complexes with gold(I), exhibiting IC₅₀ values as low as 0.003 μM against lung and breast cancer cell lines .

  • Prodigiosin Analogs : Hybrids with 1,2,4-oxadiazole cores demonstrate IC₅₀ = 0.19–1.17 μM against HCT-116 colon cancer cells, outperforming natural prodigiosin .

(b) Polymerization Substrates

The oxadiazole ring’s electron-deficient nature enables its use in conductive polymers for optoelectronic applications, though this remains underexplored .

Stability and Handling

  • Thermal Stability : The compound melts at 113–116°C , with no decomposition observed below this range.

  • Storage : Stable under inert atmospheres but sensitive to prolonged exposure to strong acids/bases.

Scientific Research Applications

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. This compound features an oxadiazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen atoms, making it a versatile building block for various applications.

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a building block for synthesizing complex molecules.

Biology and Medicine: This compound shows potential in medicinal chemistry as a scaffold for developing new drugs. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in designing enzyme inhibitors and receptor modulators. Compounds with similar oxadiazole structures have demonstrated activity against a range of pathogens, including bacteria and fungi.

Industry: In materials science, this compound is used in synthesizing polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Oxadiazoles, in general, are a class of heterocyclic compounds known for their valuable biological effects, including cytotoxic, antibacterial, antifungal, and anti-tubercular activities .

Antimicrobial Activity

This compound and similar compounds have demonstrated promising antimicrobial properties. Research indicates that oxadiazole structures exhibit activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Evaluation

In vitro assays have indicated that this compound could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity. Additional biological studies indicated activities against human breast adenocarcinoma—MCF-7, MDA-MB-231 and human melanoma—MEL-8 cancer cell lines were slightly lower than the reference compound . Interestingly, flow cytometry assay revealed that the above-mentioned compounds are potent inducers of apoptosis in MCF-7, MDA-MB-231 and MEL-8 cell lines and are acting in a dose-dependent manner .

Antimicrobial Study

A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with inhibition zones exceeding 25 mm.

Anticancer Evaluation

In vitro assays indicated that this compound could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity.

PLpro Inhibitors

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate are influenced by its substituents. Below is a detailed comparison with analogous compounds, emphasizing structural variations and their impacts:

Ethyl 5-Phenyl-1,2,4-oxadiazole-3-carboxylate (NV930)

  • Structure : Ethyl ester at position 3 instead of methyl.
  • Synthesized via the amidoxime route, NV930 lacks fluorine and acidic moieties present in other derivatives, which may reduce its binding affinity in certain pharmacological targets (e.g., nonsense mutation suppression) .

Methyl 5-Methyl-1,2,4-oxadiazole-3-carboxylate (CAS 19703-94-7)

  • Structure : Methyl substituent at position 5 instead of phenyl.
  • Key Differences :
    • The absence of the phenyl group diminishes aromatic stacking interactions, likely reducing biological activity.
    • Structural similarity score of 0.97 to the parent compound highlights the critical role of the phenyl group in defining electronic and steric properties .

Ethyl 5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate

  • Structure : 4-Chlorophenylmethyl substituent at position 4.
  • Molecular weight (266.69 g/mol) and polarity differ significantly from the parent compound, influencing pharmacokinetics .

Ethyl 5-Phenyl-1,3,4-oxadiazole-2-carboxylate (CAS 16691-25-1)

  • Structure : 1,3,4-oxadiazole isomer with ester at position 2.
  • Key Differences :
    • The 1,3,4-oxadiazole ring exhibits lower thermal stability and distinct electronic properties compared to 1,2,4-oxadiazole, altering reactivity in nucleophilic substitutions .

Thiadiazole Analogs (e.g., 5-Phenyl-1,2,3-thiadiazole)

  • Structure : Sulfur replaces oxygen in the heterocycle.
  • Key Differences :
    • Thiadiazoles show higher synergistic activity (e.g., SR = 9 for 5-phenyl-1,2,3-thiadiazole) due to sulfur’s polarizability and stronger intermolecular interactions .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Key Properties References
This compound Phenyl (5), Methyl ester (3) High metabolic stability, CAS 37384-61-5
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate Phenyl (5), Ethyl ester (3) Increased lipophilicity
Methyl 5-methyl-1,2,4-oxadiazole-3-carboxylate Methyl (5), Methyl ester (3) Reduced bioactivity, Similarity 0.97
Ethyl 5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate 4-Chlorophenylmethyl (5) Enhanced lipophilicity, MW 266.69 g/mol
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate Phenyl (5), Ethyl ester (2) Lower thermal stability
5-Phenyl-1,2,3-thiadiazole Phenyl (5), Sulfur heterocycle High synergistic activity (SR = 9)

Biological Activity

Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate is a member of the oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. They have garnered significant attention in medicinal chemistry due to their unique structural properties and broad spectrum of biological activities. The 1,2,4-oxadiazole derivatives have been shown to exhibit various pharmacological effects, including anti-inflammatory, anticonvulsant, antibacterial, antifungal, and anticancer activities .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and viruses. The mechanism of action involves the disruption of bacterial cell walls and inhibition of viral replication pathways .

Table 1: Antimicrobial Activity Data

MicroorganismActivity (Zone of Inhibition)Reference
Escherichia coli15 mm
Staphylococcus aureus12 mm
Pseudomonas aeruginosa14 mm

Antiviral Activity

Studies have shown that this compound exhibits antiviral activity against several viruses. Its efficacy is attributed to its ability to inhibit viral entry into host cells or interfere with viral replication processes.

Table 2: Antiviral Activity Data

VirusIC50 (µM)Reference
Influenza virus8.5
Herpes simplex virus10.2

Anticancer Properties

This compound has shown promising results in anticancer studies. It exhibits cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 3: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical cancer)6.8
MCF-7 (Breast cancer)5.0
A549 (Lung cancer)7.5

Case Studies

A notable study evaluated the cytotoxicity of this compound against a panel of human tumor cell lines. The compound demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting its potential as a therapeutic agent .

Another investigation focused on its mechanism of action in inhibiting tumor growth in vivo using xenograft models. The results indicated significant tumor reduction with minimal side effects observed in treated animals .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate?

The synthesis typically involves cyclization reactions of precursor amidoximes or nitrile oxides. For example, reacting methyl cyanoacetate with phenylhydroxamic acid under acidic conditions can yield the oxadiazole core. Key steps include:

  • Cyclization : Formation of the 1,2,4-oxadiazole ring via dehydration or thermal activation .
  • Esterification : Introduction of the methyl carboxylate group using methanol and acid catalysts.
    Characterization via NMR and mass spectrometry is critical to confirm structural integrity and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., phenyl at C5, carboxylate at C3).
  • Mass Spectrometry : High-resolution MS validates the molecular formula (C10_{10}H8_8N2_2O3_3, MW 204.18) .
  • Infrared Spectroscopy : Peaks at ~1740 cm1^{-1} (C=O ester) and ~1600 cm1^{-1} (oxadiazole ring) confirm functional groups.
  • X-ray Crystallography : Resolves stereoelectronic effects and intermolecular interactions in solid-state studies .

Q. How does the phenyl substituent at position 5 influence reactivity?

The electron-withdrawing nature of the oxadiazole ring combined with the phenyl group at C5 stabilizes the structure against nucleophilic attack. This configuration enhances thermal stability but may reduce electrophilic reactivity at C3. Comparative studies with analogues (e.g., 5-methyl derivatives) show slower hydrolysis rates for the phenyl-substituted compound .

Q. What safety precautions are required when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (e.g., goggles) to avoid skin/eye irritation .
  • Ventilation : Use fume hoods to prevent inhalation of irritants (H335 hazard) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms for oxadiazole synthesis be elucidated?

Mechanistic studies employ kinetic isotope effects (KIEs) and computational modeling (DFT). For example, isotopic labeling of amidoxime precursors can track cyclization pathways. Evidence from stereoselective syntheses suggests that intermediates stabilize via resonance in the transition state, favoring 1,3-dipolar cycloaddition .

Q. What strategies optimize yield in large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
  • Catalysis : Lewis acids (e.g., ZnCl2_2) enhance cyclization efficiency.
  • Temperature Control : Gradual heating (80–100°C) minimizes side reactions like ester hydrolysis .
    Documented yields range from 60–85%, depending on purity of starting materials .

Q. How do structural modifications affect biological activity?

Replacing the phenyl group with heteroaromatic rings (e.g., thienyl) or introducing electron-donating substituents (e.g., -OCH3_3) can modulate antimicrobial or enzyme-inhibitory properties. For instance, 5-phenyl derivatives exhibit moderate activity against Gram-positive bacteria, while 5-thienyl analogues show enhanced solubility and potency .

Q. How should contradictory reactivity data be resolved?

Discrepancies in reported reactivity (e.g., hydrolysis rates) may arise from differences in:

  • Purity : Impurities (e.g., residual acids) can accelerate degradation.
  • Analytical Methods : HPLC vs. GC may yield varying kinetic data.
  • Conditions : Ambient humidity or trace metals in solvents alter reaction pathways. Reproducing experiments under inert atmospheres (N2_2) and standardized protocols is critical .

Q. What are the challenges in studying stereoelectronic effects in oxadiazole derivatives?

The planar oxadiazole ring limits stereochemical diversity, but substituents at C3 and C5 influence electron distribution. Advanced techniques like X-ray crystallography and electrostatic potential mapping reveal how the carboxylate group at C3 directs electrophilic substitution patterns .

Q. How can computational methods predict novel derivatives’ properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the LUMO of this compound localizes at the oxadiazole ring, indicating susceptibility to nucleophilic attack at C3 .

Properties

IUPAC Name

methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-14-10(13)8-11-9(15-12-8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLKMWNAOLRGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351867
Record name methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37384-61-5
Record name methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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